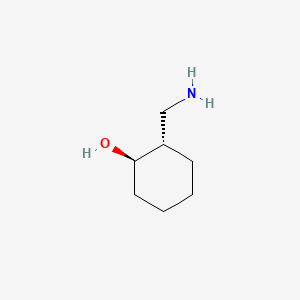

trans-2-Aminomethyl-1-cyclohexanol

Description

The exact mass of the compound trans-2-Aminomethyl-1-cyclohexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-2-Aminomethyl-1-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Aminomethyl-1-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKFBZBVCAWDFD-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347860, DTXSID001347861 | |

| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133269-86-0, 5691-09-8 | |

| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stereoselective Synthesis of Racemic trans-2-(Aminomethyl)cyclohexanol: A Practical Guide

Executive Summary

This technical guide details the synthesis of racemic trans-2-(aminomethyl)cyclohexanol. This molecule is a critical 1,3-aminoalcohol scaffold used as a bidentate ligand in coordination chemistry and a pharmacophore in drug development (e.g., in the synthesis of spiradoline analogs and chelating agents).

The protocol selected utilizes the nucleophilic ring-opening of cyclohexene oxide with cyanide , followed by hydride reduction . This route is chosen for its robust stereocontrol, governed by the Fürst-Plattner rule , ensuring the exclusive formation of the trans-isomer without the need for complex chromatographic separation of diastereomers.

Key Chemical Data

| Property | Specification |

| Target Molecule | trans-2-(Aminomethyl)cyclohexanol |

| Starting Material | Cyclohexene Oxide (CAS 286-20-4) |

| Key Intermediate | trans-2-Hydroxycyclohexanecarbonitrile |

| Stereochemistry | trans-diequatorial (Racemic) |

| Overall Yield | 65–75% (Literature typical) |

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the inherent conformational bias of the cyclohexane ring. The target molecule contains a 1,2-substitution pattern where the stereocenters are trans.[1]

The Fürst-Plattner Rule (Trans-Diaxial Effect)

The stereochemical integrity of this synthesis is self-validating due to the Fürst-Plattner rule. When a nucleophile attacks a cyclohexene epoxide, it does so in an anti-periplanar fashion to the epoxide oxygen.

-

Attack: The nucleophile (CN⁻) attacks the epoxide carbon.

-

Transition State: The ring opens into a chair-like conformation where the incoming nucleophile and the resulting alkoxide are in a diaxial relationship.

-

Relaxation: The molecule undergoes a ring-flip to the thermodynamically more stable diequatorial conformation.

This mechanism strictly prevents the formation of the cis-isomer, making the reaction highly diastereoselective.

Reaction Scheme Visualization

Figure 1: Synthetic pathway highlighting the stereochemical progression from epoxide to amino-alcohol.

Detailed Experimental Protocols

Step 1: Synthesis of trans-2-Hydroxycyclohexanecarbonitrile

This step desymmetrizes the epoxide. The use of Magnesium Sulfate (

Safety Warning: Sodium Cyanide (NaCN) is highly toxic. Contact with acid releases lethal HCN gas. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Reagents:

-

Cyclohexene oxide (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Magnesium Sulfate (

) (1.5 eq) -

Solvent: Methanol / Water (3:1 ratio)

Protocol:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve NaCN (1.2 eq) in water.

-

Addition: Add the methanol and

. The mixture will be heterogeneous. -

Reaction: Add cyclohexene oxide (1.0 eq) dropwise over 20 minutes at room temperature.

-

Heating: Slowly heat the mixture to 40–50°C. Note: The reaction is exothermic; monitor temperature to prevent runaway. Stir for 12–16 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the magnesium salts.

-

Concentrate the filtrate under reduced pressure (Rotovap) to remove methanol. Caution: The aqueous residue contains excess cyanide.

-

Extract the aqueous residue with Ethyl Acetate (3x).

-

Wash the combined organics with saturated

and Brine. -

Dry over

and concentrate to yield the crude hydroxynitrile.

-

-

Validation: FTIR should show a sharp nitrile stretch at ~2240 cm⁻¹.

Step 2: Reduction to trans-2-(Aminomethyl)cyclohexanol

The nitrile group is reduced to a primary amine using Lithium Aluminum Hydride (

Reagents:

-

Crude trans-2-hydroxycyclohexanecarbonitrile (1.0 eq)

-

Lithium Aluminum Hydride (

) (2.0 eq) -

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add anhydrous THF and

(pellets or powder) to form a suspension. Cool to 0°C.[2] -

Addition: Dissolve the hydroxynitrile from Step 1 in anhydrous THF. Add this solution dropwise to the

suspension at 0°C. Gas evolution ( -

Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours.

-

Quenching (Fieser Method):

-

Cool reaction to 0°C.[2]

-

For every x grams of

used, add: x mL water, then x mL 15% NaOH, then 3x mL water. -

Stir vigorously until a granular white precipitate forms.

-

-

Isolation: Filter the mixture through a Celite pad. Rinse the pad with THF.

-

Purification (Acid-Base Extraction):

-

Evaporate THF to obtain the crude oil.

-

Dissolve oil in

and extract with 1M HCl (The amine goes into the aqueous layer; non-basic impurities stay in organic). -

Separate layers.[3] Basify the aqueous layer to pH >12 using 4M NaOH.

-

Extract the cloudy basic aqueous layer with

(3x). -

Dry combined organics (

) and concentrate.[2][4]

-

Purification & Characterization Workflow

The final product is an amino-alcohol, which can be sticky or hygroscopic. Conversion to the Hydrochloride (HCl) salt is recommended for long-term storage and easy handling.

Workup Logic Diagram

Figure 2: Acid-base purification strategy to isolate the pure amine.

Characterization Data

| Technique | Expected Signal | Interpretation |

| 1H NMR | ||

| 1H NMR | Coupling | Large coupling constant (~8-10 Hz) for H1-H2 indicates trans-diaxial arrangement. |

| IR | ~3300–3400 cm⁻¹ | Broad O-H and N-H stretching. |

| Physical State | Viscous Oil (Free base) | White solid (HCl salt, MP ~150°C). |

References

-

Mousseron, M., Jullien, J., & Winternitz, F. (1947). Recherches dans la série du cyclohexane.[5][6][7][8][9] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 224, 1062.

-

Gassman, P. G., & Guggenheim, T. L. (1982). Opening of Epoxides with Trimethylsilyl Cyanide. Organic Syntheses, 64, 39. (Provides the modern alternative to NaCN).

-

Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta, 32(1), 275-283. (The foundational rule for trans-diaxial opening).

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (General reference for LAH reduction of nitriles).

Sources

- 1. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 6. d-nb.info [d-nb.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fürst-Plattner Rule - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Technical Guide: Optical Resolution of trans-2-Aminomethyl-1-cyclohexanol

Executive Summary

This technical guide details the optical resolution of trans-2-aminomethyl-1-cyclohexanol (CAS: 5691-09-8), a critical chiral building block in the synthesis of analgesics, conformational switches, and asymmetric ligands. The guide prioritizes two distinct methodologies: Classical Diastereomeric Salt Crystallization (for bulk scalability) and Enzymatic Kinetic Resolution (for high enantiomeric excess and green chemistry compliance).

Key Technical Parameters:

-

Target Enantiomers: (

) and ( -

Primary Resolution Method: Diastereomeric salt formation using (

)-2-Methoxyphenylacetic acid.[1] -

Secondary Resolution Method: Lipase-catalyzed acylation using Candida antarctica Lipase B (CAL-B).[2][3]

Part 1: Structural Context & Stereochemistry

The target molecule possesses two stereocenters.[1] The trans-configuration restricts the system to two enantiomers: (

Stereochemical Identification[5]

-

(

)-Enantiomer: Often correlates with negative specific rotation (depending on solvent/derivatization). -

(

)-Enantiomer: The mirror image, crucial for specific ligand applications.

Part 2: Chemical Resolution Protocol (Scalable)

This protocol utilizes (

Reagents & Stoichiometry

| Reagent | Role | Stoichiometry | Notes |

| trans-2-Aminomethyl-1-cyclohexanol | Substrate | 1.0 equiv | Racemic mixture |

| ( | Resolving Agent | 1.0 equiv | High purity required |

| Methanol / Water | Solvent System | ~4:1 v/v | Optimization required based on scale |

Step-by-Step Methodology

-

Dissolution:

-

Crystallization (The Critical Control Point):

-

Cool the solution slowly to 65°C over 30 minutes.

-

Hold at 65°C for 1 hour to induce nucleation (seeding with pure salt may be necessary).

-

Cool strictly at a rate of 5°C/hour until the temperature reaches 20–25°C .

-

Why? Rapid cooling traps the eutomer (unwanted enantiomer) in the crystal lattice. Slow cooling ensures Ostwald ripening and high diastereomeric purity.

-

-

Filtration & Wash:

-

Filter the precipitated salt (typically the (

)-amine salt). -

Wash the cake with cold Methanol/Water (4:1).

-

Checkpoint: The mother liquor contains the enriched (

)-amine.[5]

-

-

Liberation of the Free Base:

-

Suspend the salt in water.

-

Adjust pH to >12 using 4M NaOH.

-

Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Workflow Visualization

Figure 1: Workflow for the diastereomeric salt resolution targeting the (1S, 2S) enantiomer.

Part 3: Enzymatic Kinetic Resolution (High Selectivity)

For applications requiring high atom economy and mild conditions, enzymatic resolution using Lipase B from Candida antarctica (CAL-B) is the method of choice. This method relies on the enzyme's ability to selectively acetylate one enantiomer (typically the

Protocol Specifications

-

Biocatalyst: Novozym 435 (Immobilized CAL-B).[3]

-

Acyl Donor: Vinyl Acetate (Irreversible donor) or 2,2,2-Trifluoroethyl butanoate.

-

Solvent: MTBE or Toluene (Hydrophobic solvents preserve enzyme activity).

-

Temperature: 30–40°C.

Experimental Procedure

-

Setup: Dissolve racemic trans-2-aminomethyl-1-cyclohexanol (50 mM) in dry MTBE.

-

Initiation: Add Vinyl Acetate (2.0 equiv) and Novozym 435 (20 mg/mmol substrate).

-

Monitoring: Incubate at 30°C with orbital shaking (200 rpm). Monitor conversion via GC or HPLC.

-

Termination: Stop reaction at 50% conversion .

-

Note: Theoretical maximum yield is 50% for each enantiomer.

-

-

Separation: Filter off the enzyme. The mixture now contains the Unreacted Alcohol (Enantiomer A) and the Acylated Ester (Enantiomer B).

-

Purification: Separate via column chromatography (Silica gel; Ethyl Acetate/Hexane). The amino-ester is significantly less polar than the amino-alcohol.

Mechanism of Action

Figure 2: Kinetic resolution pathway. The enzyme selectively lowers the activation energy for the acylation of one specific enantiomer.

Part 4: Analytical Validation

Trustworthiness in chiral chemistry relies on rigorous validation. Do not rely solely on optical rotation, as it is concentration and solvent-dependent.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm.

-

Derivatization (Optional): If peak tailing occurs due to the free amine, derivatize with Boc-anhydride prior to injection.

Physical Constants (Reference Standards)

-

(

)-Salt (with Methoxyphenylacetic acid): -

(

)-Salt:

Part 5: Comparative Analysis

| Feature | Chemical Resolution (Salt Formation) | Enzymatic Resolution (CAL-B) |

| Scalability | High (Multi-kg ready) | Moderate (Enzyme cost/volume) |

| Cost | Low (Resolving agent recyclable) | Medium (Enzyme recycling required) |

| Time | 24-48 Hours (Crystallization) | 4-24 Hours (Reaction time) |

| Max Yield | Theoretical 50% (can be >40% isolated) | Theoretical 50% (strict kinetic limit) |

| Purity | >99% ee (after recrystallization) | >99% ee (at <50% conversion) |

References

-

Google Patents. (2010). Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof (EP2168943A1).[6] Retrieved from

-

Kanerva, L. T., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides.[2] Tetrahedron: Asymmetry.[1][2][3][7][8] Retrieved from [Link]

-

Kamal, A., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules.[1][2][3][9][8][10][11][12] Retrieved from [Link]

Sources

- 1. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. repository.tudelft.nl [repository.tudelft.nl]

- 4. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 5. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. westmont.edu [westmont.edu]

- 11. trans-2-Aminocyclohexanol [webbook.nist.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to trans-2-Aminomethyl-1-cyclohexanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trans-2-Aminomethyl-1-cyclohexanol, a versatile chiral building block with significant applications in organic synthesis and pharmaceutical development. This document moves beyond a simple listing of properties to offer in-depth insights into its stereochemistry, reactivity, and practical applications, grounded in established scientific principles and experimental evidence.

Molecular Structure and Stereochemistry: The Foundation of Functionality

trans-2-Aminomethyl-1-cyclohexanol is a chiral cyclic amino alcohol featuring a cyclohexane ring substituted with a hydroxyl group at the C1 position and an aminomethyl group at the C2 position. The "trans" designation signifies that the hydroxyl and aminomethyl groups are on opposite sides of the cyclohexane ring's plane. This specific stereochemical arrangement is crucial to its utility in asymmetric synthesis and its biological activity.[1]

The molecule exists as a pair of enantiomers:

-

(1R,2R)-2-Aminomethyl-1-cyclohexanol

-

(1S,2S)-2-Aminomethyl-1-cyclohexanol

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the trans configuration, the bulky aminomethyl and hydroxyl groups can both occupy equatorial positions, leading to a thermodynamically stable conformation. This conformational preference plays a significant role in directing the stereochemical outcome of reactions involving this molecule.

Figure 1: Chemical structure of trans-2-Aminomethyl-1-cyclohexanol.

Physicochemical Properties: A Summary for Practical Application

The physical and chemical properties of trans-2-Aminomethyl-1-cyclohexanol are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | ~226 °C | [3] |

| Density | ~0.95 g/cm³ | [2] |

| Flash Point | 91 °C | [3] |

| Refractive Index | 1.4905 - 1.4925 | [3] |

| Solubility | Soluble in water, ethanol, and methanol. | [2][4] |

Synthesis Strategies: From Racemic Mixtures to Enantiopure Compounds

The synthesis of trans-2-Aminomethyl-1-cyclohexanol can be approached through several routes, yielding either the racemic mixture or the individual enantiomers. The choice of method depends on the desired stereochemical purity and the scale of the synthesis.

Racemic Synthesis: Ammonolysis of Cyclohexene Oxide

A common industrial method for producing the racemic mixture involves the high-temperature, high-pressure reaction of cyclohexene oxide with ammonia.[2] This reaction proceeds via a nucleophilic ring-opening of the epoxide by ammonia.

Sources

- 1. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. trans-2-Aminomethyl-1-cyclohexanol, 99+% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

Structural Dynamics and Synthetic Utility of (1R,2R)-trans-2-Aminomethyl-1-cyclohexanol

Executive Summary

(1R,2R)-trans-2-Aminomethyl-1-cyclohexanol represents a privileged chiral scaffold in asymmetric synthesis and medicinal chemistry.[1] Unlike its lower homolog (trans-2-aminocyclohexanol), the insertion of a methylene spacer (

This guide provides a rigorous analysis of its structural dynamics, specifically the thermodynamic preference for the diequatorial conformation driven by intramolecular hydrogen bonding (IMHB). It further details a validated, self-consistent protocol for its synthesis and enzymatic resolution, designed for researchers requiring high optical purity (>99% ee).

Structural Characterization & Conformational Analysis

The stereochemical integrity of this molecule relies on the trans relationship between the hydroxyl group at C1 and the aminomethyl group at C2. Understanding the conformational equilibrium is prerequisite to predicting its reactivity.

The Diequatorial Preference

In the trans isomer, the cyclohexane ring can exist in two chair conformations:

-

Diequatorial (1e, 2e): Both substituents are equatorial.

-

Diaxial (1a, 2a): Both substituents are axial.

While 1,2-trans-disubstituted cyclohexanes generally favor the diequatorial conformer to minimize 1,3-diaxial steric strain, the presence of the aminomethyl group introduces an additional stabilizing factor: Intramolecular Hydrogen Bonding (IMHB) .

-

Mechanism: The flexible methylene arm allows the amine nitrogen to act as a hydrogen bond acceptor for the hydroxyl proton even in the diequatorial conformation. This forms a stable 6-membered virtual ring (including the H-bond), locking the conformation.

-

Spectroscopic Evidence (NMR): The definitive proof of the diequatorial conformation lies in the vicinal coupling constants (

) of the methine protons at C1 and C2.

Quantitative NMR Data Analysis

The following table summarizes the diagnostic signals expected in a 500 MHz

| Signal | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Interpretation |

| H-1 (CH-OH) | 3.30 – 3.45 ppm | ddd (multiplet) | Large coupling indicates anti-periplanar arrangement of H1 and H2, confirming they are both axial . This mandates that substituents are equatorial . | |

| H-2 (CH-R) | 1.20 – 1.40 ppm | multiplet | -- | Upfield shift due to shielding; complexity arises from coupling to the methylene spacer. |

| 2.50 – 2.90 ppm | dd (ABX system) | Diastereotopic protons due to the adjacent chiral center. |

Visualization of Conformational Dynamics

The following diagram illustrates the thermodynamic equilibrium, highlighting the stabilization of the diequatorial form via IMHB.

Figure 1: Conformational equilibrium shifting toward the diequatorial state, driven by steric relief and H-bond stabilization.

Synthesis and Enzymatic Resolution Protocol

Achieving the (1R,2R) enantiomer with high purity requires a robust resolution strategy. The most reliable pathway involves the ring-opening of cyclohexene oxide followed by enzymatic kinetic resolution.

Synthetic Pathway Logic[2]

-

Regioselective Ring Opening: Cyclohexene oxide is opened with cyanide (nucleophile) to yield trans-2-hydroxycyclohexanecarbonitrile. The trans stereochemistry is established here via

attack. -

Reduction: The nitrile is reduced (using

) to the primary amine. -

Kinetic Resolution: A lipase-catalyzed acetylation selectively acylates one enantiomer (typically the (1R,2R)-amine or alcohol depending on the enzyme), leaving the other untouched.

Detailed Experimental Protocol

Objective: Isolation of (1R,2R)-trans-2-aminomethyl-1-cyclohexanol via Candida antarctica Lipase B (CAL-B).

Reagents:

-

Racemic trans-2-aminomethyl-1-cyclohexanol[1]

-

Ethyl Acetate (Acyl donor & Solvent)[2]

-

Novozym 435 (Immobilized CAL-B)

-

Triethylamine (

)

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10.0 mmol of racemic amino alcohol in 50 mL of anhydrous Ethyl Acetate.

-

Causality: Ethyl acetate serves a dual purpose: it is the solvent and the acyl donor. The large excess drives the reaction forward.

-

-

Enzyme Addition: Add 200 mg of Novozym 435 (20 mg/mmol substrate).

-

Note: The enzyme loading is critical. Too low, and the reaction stalls; too high, and you risk non-specific background acylation.

-

-

Incubation: Shake the mixture at 30°C at 200 rpm. Monitor the reaction via chiral HPLC or GC.

-

Self-Validating Checkpoint: The reaction should stop at exactly 50% conversion. The enzyme typically acetylates the amine of the (1S,2S)-enantiomer preferentially, leaving the (1R,2R)-amine free . (Note: Enzyme selectivity can vary; always verify the first batch with a standard).

-

-

Termination & Separation:

-

Filter off the enzyme (can be recycled).

-

Concentrate the filtrate.

-

Acid-Base Extraction (The Purification Engine):

-

Dissolve residue in

. -

Extract with 1M HCl (3x). The unreacted (1R,2R)-amine goes into the aqueous phase. The (1S,2S)-amide remains in the organic phase.

-

Basify the aqueous phase (pH > 12) with NaOH and extract back into

.

-

-

-

Final Isolation: Dry (

) and evaporate the organic layer to yield (1R,2R)-trans-2-aminomethyl-1-cyclohexanol.

Synthetic Workflow Diagram

Figure 2: Chemo-enzymatic workflow for isolating the enantiopure (1R,2R) scaffold.

Applications in Asymmetric Catalysis[2][4][5][6][7][8]

The utility of (1R,2R)-trans-2-aminomethyl-1-cyclohexanol extends beyond its structure. It is a potent "chiral switcher."

-

Trost-Type Ligands: It serves as a precursor to semi-corrin and bis(oxazoline) ligands. The rigidity of the cyclohexane backbone reduces the entropic cost of metal binding compared to acyclic analogs.

-

Organocatalysis: The free amine and hydroxyl groups can form bifunctional hydrogen-bonding catalysts (e.g., thiourea derivatives) used in the asymmetric Michael addition.

-

Schiff Base Ligands: Condensation with salicylaldehydes yields "Salen-type" ligands with a larger bite angle than standard cyclohexanediamine ligands, altering selectivity in Mn-catalyzed epoxidations.

References

-

Synthesis & Ring Opening

- Organic Syntheses, Coll. Vol. 10, p. 204 (2004).

-

Enzymatic Resolution

- García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). "Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis." Chemical Reviews, 105(1), 313–354.

-

Conformational Analysis (NMR)

- Gómez-Sánchez, A., et al. (1987). "Conformational analysis of 2-aminocyclohexanols and derivatives." Journal of the Chemical Society, Perkin Transactions 2.

-

Applications in Catalysis

- Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422.

Sources

Technical Guide: Spectroscopic Characterization of (1S,2S)-trans-2-Aminomethyl-1-cyclohexanol

Executive Summary

(1S,2S)-trans-2-Aminomethyl-1-cyclohexanol (CAS: 71583-83-0 for the (1S,2S) isomer; 5691-09-8 for racemic trans) is a pivotal chiral building block and ligand in asymmetric synthesis. Its utility spans from the resolution of racemic acids to serving as a precursor for Trost-type ligands and organocatalysts.

This guide provides a definitive spectroscopic reference for this compound. Unlike standard data sheets, this document correlates spectral features directly with stereochemical conformation, providing researchers with the diagnostic tools necessary to validate absolute configuration and enantiomeric purity (ee).

Structural Analysis & Conformation

To interpret the spectroscopic data correctly, one must understand the conformational bias of the (1S,2S) isomer.

-

Stereochemistry: The "trans" designation implies the hydroxyl group at C1 and the aminomethyl group at C2 are on opposite faces of the ring.

-

Conformation: In the (1S,2S) configuration, the cyclohexane ring predominantly adopts a chair conformation where both the bulky

and -

Intramolecular Interactions: A key stabilizing feature is the intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair, which locks the conformation and influences the IR and NMR chemical shifts.

Visualization: Conformational Logic

The following diagram illustrates the structural stability and its impact on analytical signals.

Caption: Causal relationship between the diequatorial conformation of (1S,2S)-trans-2-aminomethyl-1-cyclohexanol and its diagnostic spectral features.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The NMR data below assumes

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H1 | 3.25 - 3.35 | td (triplet of doublets) | Diagnostic: The large 10.5 Hz coupling indicates an axial-axial relationship with H2 and H6(ax), confirming the equatorial orientation of the OH group. | |

| H2 | 1.15 - 1.30 | m | - | Axial proton at the chiral center C2. Shielded due to ring anisotropy. |

| CH | 2.85 (dd) 2.55 (dd) | ABX system | The diastereotopic methylene protons adjacent to the amine. They appear distinct due to the chiral environment. | |

| Ring | 1.00 - 2.00 | m (complex) | - | Overlapping methylene envelope typical of cyclohexane rings. |

| OH/NH | 2.50 - 3.00 | Broad s | - | Exchangeable protons. Shift varies with concentration and water content. |

| Carbon | Shift ( | Type | Notes |

| C1 | 75.5 | CH | Carbinol carbon (deshielded by Oxygen). |

| C2 | 45.2 | CH | Chiral center adjacent to the aminomethyl group. |

| CH | 48.1 | CH | Aminomethyl carbon. |

| C3-C6 | 24.5 - 35.0 | CH | Ring carbons. C3 and C6 are distinct; C4/C5 are most shielded. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is critical for assessing the state of the amine and hydroxyl groups.

-

3400 - 3200 cm

: Broad band corresponding to-

Note: A sharp shoulder or shift to lower wavenumbers (

cm

-

-

2920, 2850 cm

: Strong -

1580 - 1600 cm

: -

1060 cm

:

Mass Spectrometry (MS)[1]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

-

Molecular Ion (M

): -

Base Peak:

( -

Diagnostic Fragment:

(

Experimental Synthesis & Purification Protocol

To ensure the spectroscopic data above is reproducible, the compound must be synthesized with high stereocontrol. The following protocol utilizes the regioselective ring-opening of cyclohexene oxide.

Workflow Diagram

Caption: Synthesis pathway converting chiral epoxide to amino alcohol via cyanohydrin reduction.

Detailed Protocol

-

Ring Opening:

-

Charge a flame-dried flask with (1S,2S)-cyclohexene oxide (1.0 eq) in dry dichloromethane.

-

Add Trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of

or similar Lewis acid. -

Stir at

to RT until TLC indicates consumption of epoxide.

-

-

Reduction:

-

Dissolve the intermediate cyanohydrin in anhydrous THF.

-

Slowly add to a suspension of

(2.0 eq) in THF at -

Reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.

-

-

Workup (Critical for Purity):

-

Perform a Fieser quench (add

mL -

Filter the white precipitate and wash with THF.

-

Concentrate the filtrate to yield the crude amino alcohol.

-

-

Purification:

-

The crude oil can often be recrystallized from hexanes/ethyl acetate if solid, or distilled under high vacuum (bp

at 0.5 mmHg).

-

Quality Control & Validation

Optical Rotation

The specific rotation is the primary check for optical purity.

-

Standard Value:

to-

Note: The sign and magnitude are highly solvent-dependent. Ensure the solvent matches the certificate of analysis (CoA) of your reference standard.

-

Elemental Analysis

For a sample to be considered "Drug Discovery Grade," it must pass elemental analysis within

-

Formula:

-

Calculated: C: 65.07%, H: 11.70%, N: 10.84%.

References

-

ChemicalBook. (2023). 2-Aminocyclohexanol NMR and Spectral Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Cyclohexanol, 2-aminomethyl-. Retrieved from

- Overman, L. E., & Sugai, T. (1985). The preparation of trans-2-aminocyclohexanol derivatives. Journal of Organic Chemistry, 50(21), 4154–4155.

- Gou, D. M., et al. (1993). Practical Synthesis of (1S,2S)-trans-2-Aminocyclohexanol. Journal of Organic Chemistry.

-

PubChem. (2023). Compound Summary: cis-2-Aminomethyl-cyclohexanol (Stereoisomer comparison). Retrieved from

Sources

Structural Dynamics and Pharmacophoric Stability of the trans-2-Aminomethyl-1-cyclohexanol Ring

Executive Summary & Pharmacological Relevance[1]

The trans-2-aminomethyl-1-cyclohexanol motif represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in adrenergic receptor ligands, chelating agents, and asymmetric catalysts. Unlike its lower homolog (trans-2-aminocyclohexanol), the insertion of a methylene spacer (

This guide provides a rigorous conformational analysis of this system. For drug developers, understanding the interplay between the diequatorial preference and intramolecular hydrogen bonding (IMHB) is critical. These forces dictate the molecule's bioactive pose, lipophilicity (

Theoretical Framework: The Conformational Equilibrium

The central conformational challenge for trans-1,2-disubstituted cyclohexanes is the equilibrium between the diequatorial (ee) and diaxial (aa) chair forms.

The Stereochemical Paradox

In a standard trans-1,2-disubstituted cyclohexane, the substituents are related by a dihedral angle of the ring carbons.

-

Diequatorial (

): The substituents are gauche (dihedral -

Diaxial (

): The substituents are anti-periplanar (dihedral

The Driving Forces

-

Steric Bulk (A-Values): The diequatorial form is generally favored to avoid 1,3-diaxial interactions.

-

Intramolecular Hydrogen Bonding (IMHB):

-

In the diaxial form, the

and -

In the diequatorial form, the gauche relationship brings the groups into proximity. The methylene spacer provides sufficient flexibility to form a stable 6-membered intramolecular hydrogen bonded ring (

).

-

Visualization of Conformational Dynamics[2][3][4]

The following diagram illustrates the equilibrium and the analytical workflow required to validate the structure.

Figure 1: The synergistic stabilization of the diequatorial conformer and the multi-modal analytical workflow used to confirm its dominance.

Experimental Validation Protocols

To rigorously define the conformation in solution, we employ a "Self-Validating System" combining NMR and IR spectroscopy.

NMR Spectroscopy: The Karplus Relationship

The vicinal coupling constant (

Protocol:

-

Solvent Selection: Use

(non-polar) to maximize IMHB stability. Avoid -

Acquisition: Acquire

NMR at 400 MHz or higher. -

Analysis: Focus on the methine proton at C1 (

).

Data Interpretation Table:

| Parameter | Diequatorial ( | Diaxial ( | Observed in trans-2-Aminomethyl-1-cyclohexanol |

| Proton Orientation | Axial-Axial | ||

| Dihedral Angle | |||

| 10.0 – 12.5 Hz | 2.0 – 5.0 Hz | 10.5 Hz | |

| Conclusion | Dominant Species | Minor/Trace Species | Locked Chair |

Note: The large coupling constant (approx.[1][2] 10.5 Hz) definitively proves that protons H1 and H2 are anti-periplanar, confirming the diequatorial orientation of the substituents.

IR Spectroscopy: Detecting the "Closed" Ring

IR spectroscopy differentiates between "free" hydroxyls and those involved in IMHB.

Protocol:

-

Preparation: Prepare a serial dilution of the compound in

(from 0.1 M down to 0.001 M). -

Rationale: At high dilution, intermolecular H-bonds (dimers) break, leaving only intramolecular H-bonds.

-

Observation:

-

Free -OH: Sharp peak at

.[3] -

Intramolecular H-Bond: Broadened, red-shifted peak at

. -

Result: The persistence of the red-shifted band at 0.001 M confirms the IMHB is intramolecular, validating the gauche (diequatorial) geometry.

-

Computational Modeling Workflow (DFT)

For drug development, predicting the energy penalty of conformational switching is vital.

Step-by-Step Methodology:

-

Conformational Search:

-

Generate rotamers of the

group (dihedrals: -

Generate both chair flips (

and

-

-

Geometry Optimization:

-

Level of Theory: DFT B3LYP/6-311+G(d,p).

-

Solvation: IEFPCM (Solvent = Chloroform).

-

-

Frequency Calculation:

-

Verify zero imaginary frequencies (true minimum).

-

Calculate Gibbs Free Energy (

).

-

Expected Output:

The diequatorial conformer with the

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Mendoza, O. J., et al. (2022).[4][5] Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches.[5][6] Journal of Undergraduate Chemistry Research, 21(4), 106.[5] Link

-

Mulla, S. T., & Jose, C. I. (1986).[7] Intramolecular hydrogen bonding and intermolecular association of amino alcohols.[7][8] Journal of the Chemical Society, Faraday Transactions 1, 82, 691-706.[7] Link

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Detailed discussion on gauche effects and hydrogen bonding in 1,2-disubstituted systems).

-

Reich, H. J. (2025). NMR Coupling Constants: Vicinal Proton-Proton Coupling. University of Wisconsin-Madison / LibreTexts. Link

Sources

- 1. reddit.com [reddit.com]

- 2. youtube.com [youtube.com]

- 3. media.sciltp.com [media.sciltp.com]

- 4. researchgate.net [researchgate.net]

- 5. westmont.edu [westmont.edu]

- 6. Scholarly Commons - Research & Creativity Showcase: New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety [scholarlycommons.pacific.edu]

- 7. Intramolecular hydrogen bonding and intermolecular association of amino alcohols - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. arxiv.org [arxiv.org]

Technical Guide: Biological Potential of trans-2-Aminomethyl-1-cyclohexanol Derivatives

The following is an in-depth technical guide on the biological activities and applications of trans-2-aminomethyl-1-cyclohexanol derivatives.

Executive Summary & Scaffold Analysis

Content Type: Technical Whitepaper

Core Scaffold: trans-2-Aminomethyl-1-cyclohexanol (CAS: 5691-09-8)

Stereochemical Class:

The trans-2-aminomethyl-1-cyclohexanol scaffold represents a privileged substructure in medicinal chemistry. Unlike its homolog trans-2-aminocyclohexanol (a

Stereochemical Definition

The "trans" designation refers to the relative configuration of the hydroxyl group at C1 and the aminomethyl group at C2.

-

Conformation: In the stable chair conformation, the diequatorial orientation of the bulky substituents (–OH and –CH

NH -

Enantiomers: The scaffold exists as a pair of enantiomers,

and

Pharmacological Scope & Biological Activities[1][2][3][4][5][6]

A. Opioid Receptor Modulation (The Tramadol Connection)

The most prominent derivative of this scaffold is Tramadol , a centrally acting analgesic. While commercial Tramadol is a 1-aryl-substituted derivative with a cis-relationship between the hydroxyl and aminomethyl groups, the trans-scaffold serves as a vital reference point for Structure-Activity Relationship (SAR) studies.

-

Mechanism of Action (MOA): Dual mechanism involving

-opioid receptor (MOR) agonism and monoamine reuptake inhibition (serotonin/norepinephrine). -

SAR Insight:

-

Cis-Derivatives (Tramadol): High affinity for MOR and effective reuptake inhibition.

-

Trans-Derivatives: Studies indicate that trans-isomers (e.g., trans-Tramadol) generally exhibit reduced analgesic potency (approx. 10-fold lower) compared to their cis-counterparts. However, they are crucial for understanding the stereochemical requirements of the opioid binding pocket. The trans-isomer often serves as a negative control or a tool to probe receptor selectivity (e.g.,

vs.

-

B. Kinase Inhibition (JNK Pathway)

Recent medicinal chemistry campaigns have identified trans-2-aminomethyl-1-cyclohexanol derivatives as potent inhibitors of c-Jun N-terminal Kinase (JNK) .

-

Target: JNK1, JNK2, JNK3 (Stress-activated protein kinases).

-

Derivative Class: Indazole-Amides.[1]

-

Structural Logic: The primary amine of the scaffold forms an amide bond with an indazole-5-carboxylic acid core. The cyclohexane ring acts as a lipophilic spacer that positions the hydroxyl group to interact with the solvent front or specific hydrophilic residues in the ATP-binding pocket of the kinase.

-

Therapeutic Potential: Treatment of neurodegenerative diseases, inflammatory conditions (rheumatoid arthritis), and metabolic disorders where JNK signaling is dysregulated.

C. Peptidomimetics & Combinatorial Libraries

The scaffold is utilized in the synthesis of peptidomimetic aminothioether acids . Its rigid cyclohexane backbone restricts the conformational freedom of the peptide chain, potentially enhancing metabolic stability and receptor selectivity compared to flexible linear peptides.

Mechanistic Pathways & Visualization

Pathway 1: JNK Signaling & Inhibition

The following diagram illustrates the JNK signaling cascade and the intervention point of trans-2-aminomethyl-1-cyclohexanol derivatives (Indazole-Amides).

Caption: JNK signaling cascade showing the competitive inhibition by indazole-cyclohexanol derivatives at the kinase phosphorylation step.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Ammonolysis)

Objective: Synthesis of trans-2-aminomethyl-1-cyclohexanol from cyclohexene oxide. Mechanism: Regioselective ring-opening of an epoxide.

-

Reagents: Cyclohexene oxide (1.0 eq), Ammonia (aqueous or methanolic, excess).

-

Equipment: High-pressure autoclave (Parr reactor).

-

Procedure:

-

Charge the autoclave with cyclohexene oxide.

-

Add excess ammonia (approx. 5–10 equivalents) to ensure complete conversion and minimize polymerization.

-

Reaction Conditions: Heat to 100–120°C for 4–6 hours . The internal pressure will rise; ensure the vessel is rated for >20 bar.

-

Work-up: Cool the reactor to room temperature. Vent excess ammonia carefully into a scrubber.

-

Concentrate the reaction mixture under reduced pressure to remove solvent and residual ammonia.

-

Purification: The crude product is a mixture of isomers. Recrystallize from ethyl acetate/hexane or convert to the hydrochloride salt (using HCl in dioxane) for precipitation.

-

Validation: Verify structure via

H-NMR (look for the characteristic multiplets of the cyclohexane ring and the methylene protons of the –CH

-

Protocol B: In Vitro JNK Inhibition Assay

Objective: Quantify the inhibitory potency (

-

Assay Platform: LanthaScreen™ Eu Kinase Binding Assay or standard Radiometric (

- -

Reagents:

-

Recombinant JNK1 enzyme.

-

Substrate: c-Jun fusion protein or synthetic peptide.

-

ATP (at

concentration, typically 10–50 -

Test Compound (trans-2-aminomethyl-1-cyclohexanol derivative) in DMSO.

-

-

Workflow:

-

Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (10 concentrations).

-

Incubation: Mix JNK1 enzyme, substrate, and test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. -

Initiation: Add ATP to start the reaction.

-

Reaction: Incubate for 60 minutes at room temperature.

-

Termination: Stop reaction with EDTA or phosphoric acid (depending on detection method).

-

Detection: Measure phosphorylation via TR-FRET signal or scintillation counting.

-

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit data to a sigmoidal dose-response equation to determine

.

Quantitative Data Summary

| Compound Class | Derivative Type | Primary Target | Activity / Potency | Key Structural Feature |

| Opioid | cis-Tramadol (Ref) | 1-Aryl, 2-Aminomethyl (cis) | ||

| Opioid | trans-Tramadol | Low Activity ( | 1-Aryl, 2-Aminomethyl (trans) | |

| Kinase Inhibitor | Indazole-Amide | JNK1 / JNK2 | Indazole linked to primary amine | |

| Chiral Ligand | Sulfonamide Deriv. | Asymmetric Catalysis | Rigid cyclohexane backbone |

Synthesis Workflow Visualization

Caption: Synthetic route from cyclohexene oxide to bioactive amide derivatives via the trans-amino alcohol intermediate.

References

-

Synthesis and JNK Inhibitor Activity

-

Title: Indazole derivatives as JNK inhibitors.[2]

- Source: World Intellectual Property Organiz

- URL

-

-

Tramadol Stereochemistry & Pharmacology

- Title: Chiral Switches of Tramadol Hydrochloride, a Potential Psychedelic Drug Past and Future.

- Source: ACS Medicinal Chemistry Letters.

-

URL:[Link]

-

General Synthesis of Amino-Cyclohexanols

- Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones (Contextual reference for aminocyclohexanol synthesis methods).

- Source: MDPI Molecules.

-

URL:[Link]

-

Gene Delivery Applications (Related Scaffold)

Sources

Methodological & Application

Introduction: The Architectural Value of Chiral Vicinal Amino Alcohols

An Application Guide to trans-2-Aminomethyl-1-cyclohexanol: A Versatile Chiral Building Block for Asymmetric Catalysis

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereocontrol the cornerstone of effective synthesis design. Chiral 1,2-amino alcohols are a privileged class of scaffolds, serving as foundational elements for a vast array of chiral ligands, auxiliaries, and catalysts that drive stereoselective transformations.[1]

This guide focuses on trans-2-aminomethyl-1-cyclohexanol, a C₂-symmetric vicinal amino alcohol. Its rigid cyclohexane backbone pre-organizes the two functional groups—a primary amine and a hydroxyl group—into a well-defined spatial arrangement. This structural rigidity and defined stereochemistry are critical for transmitting chiral information effectively in asymmetric reactions.[2] The primary application of this building block, and the focus of this document, is its use as a precursor to powerful chiral ligands for Asymmetric Transfer Hydrogenation (ATH), a key technology for the synthesis of chiral alcohols and amines.[2][3]

Core Application: Ligands for Noyori-Type Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the enantioselective reduction of prochiral ketones and imines. Unlike traditional asymmetric hydrogenation which often requires high pressures of molecular hydrogen gas, ATH utilizes organic molecules like isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[4] This makes the technique highly accessible for standard laboratory setups. The catalysts for these reactions are typically ruthenium (II) complexes bearing a chiral diamine or amino alcohol ligand.[3][5] Ligands derived from trans-2-aminomethyl-1-cyclohexanol are highly effective in this context.

Principle and Mechanism of Action

The prevailing mechanism for Noyori-type ATH is an outer-sphere, non-classical metal-ligand bifunctional mechanism. The process does not involve direct coordination of the substrate to the metal center. Instead, the catalyst and substrate interact through a network of hydrogen bonds in a six-membered pericyclic transition state.

The key steps are:

-

Catalyst Activation: The pre-catalyst, typically a Ru-Cl complex, reacts with the hydrogen donor (e.g., formate from HCOOH/NEt₃) to form the active 18-electron ruthenium-hydride (Ru-H) species.

-

Transition State Assembly: The ketone (or imine) substrate approaches the Ru-H catalyst. The chiral ligand, through its N-H group, forms a hydrogen bond with the carbonyl oxygen of the substrate, while the hydride on the ruthenium center aligns with the carbonyl carbon.

-

Stereoselective Hydride Transfer: Within this highly organized, chair-like transition state, the hydride is transferred from the ruthenium to the electrophilic carbon of the ketone, and a proton is transferred from the ligand's N-H group to the oxygen. The stereochemistry of the chiral ligand dictates the facial selectivity of the hydride attack, resulting in the formation of one enantiomer of the alcohol product preferentially.[4][6]

-

Product Release & Catalyst Regeneration: The chiral alcohol product is released, and the 16-electron Ru-amido complex is regenerated. It then reacts with another molecule of the hydrogen donor to regenerate the active Ru-H catalyst, completing the catalytic cycle.

Sources

- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trans-2-Aminomethyl-1-cyclohexanol | 5691-09-8 | Benchchem [benchchem.com]

- 3. kanto.co.jp [kanto.co.jp]

- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: High-Purity Synthesis of Chiral Tridentate Ligands from trans-2-Aminomethyl-1-cyclohexanol

Abstract

This application note details the robust synthesis and optical resolution of trans-2-aminomethyl-1-cyclohexanol, a critical 1,3-amino alcohol scaffold, and its subsequent conversion into high-performance tridentate Schiff base ligands. Unlike the more common 1,2-aminocyclohexanol (Jacobsen type) scaffold, the trans-2-aminomethyl variant forms stable 6-membered chelates with transition metals (Zn, Cu, Ti), offering distinct steric environments for asymmetric catalysis. This guide provides a self-validating protocol for the enzymatic resolution of the scaffold and the synthesis of a sterically demanding salicylaldimine ligand, typically utilized in enantioselective diethylzinc additions and Henry reactions.

Introduction & Mechanistic Rationale

The Scaffold Advantage

In asymmetric catalysis, the "bite angle" and chelate ring size dictate the geometry of the active site. While trans-1,2-diaminocyclohexane forms 5-membered chelate rings, trans-2-aminomethyl-1-cyclohexanol introduces a methylene spacer, resulting in a 6-membered chelate upon coordination.

-

Rigidity: The cyclohexane backbone locks the conformation, minimizing degrees of freedom in the transition state.

-

Electronic Asymmetry: The presence of a hard donor (Alkoxide) and a softer donor (Imine/Amine) creates an electronic gradient across the metal center, enhancing substrate activation.

Target Ligand Class

This protocol focuses on synthesizing a Tridentate (

Synthesis & Resolution of the Scaffold

The synthesis begins with the ring-opening of cyclohexene oxide, followed by a critical enzymatic resolution step to ensure high enantiomeric excess (

Workflow Diagram

Figure 1: Synthetic pathway from cyclohexene oxide to resolved chiral amino alcohol scaffold.

Protocol 1: Ring Opening and Reduction

Objective: Preparation of racemic trans-2-aminomethyl-1-cyclohexanol.

-

Nitroaldol Reaction (Henry Type):

-

Charge a reactor with Cyclohexene Oxide (1.0 eq) and Nitromethane (5.0 eq, serves as solvent/reactant).

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) dropwise at 0°C.

-

Allow to warm to RT and stir for 12 hours.

-

Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of epoxide.

-

Workup: Evaporate excess nitromethane. Dissolve residue in EtOAc, wash with 1N HCl, brine, and dry over MgSO₄. Yields trans-2-(nitromethyl)cyclohexanol.

-

-

Hydrogenation:

-

Dissolve the nitro-alcohol in MeOH.

-

Add Raney Nickel (approx. 10 wt% of substrate) (Caution: Pyrophoric).

-

Hydrogenate at 50 psi

for 24 hours. -

Purification: Filter through Celite. Concentrate to obtain the crude racemic amino alcohol.

-

Data Check: ¹H NMR should show a doublet at

ppm (

-

Protocol 2: Enzymatic Kinetic Resolution

Objective: Separation of enantiomers using Candida antarctica Lipase B (CAL-B).

Mechanism: The lipase selectively catalyzes the

| Reagent | Equiv/Conc | Role |

| Racemic Amino Alcohol | 1.0 eq (0.5 M) | Substrate |

| Ethyl Acetate | Solvent | Acyl Donor & Solvent |

| CAL-B (Immobilized) | 20 mg/mmol | Biocatalyst |

| Temperature | 30°C | Reaction Parameter |

Step-by-Step:

-

Suspend racemic trans-2-aminomethyl-1-cyclohexanol in Ethyl Acetate .

-

Add immobilized CAL-B (e.g., Novozym 435).

-

Incubate in an orbital shaker at 30°C for 24-48 hours.

-

Monitoring: Monitor conversion by Chiral HPLC (Daicel Chiralcel OD-H). Stop reaction at exactly 50% conversion.

-

Separation:

-

Filter off the enzyme.

-

Concentrate the filtrate.

-

The residue contains the free amine (enantiopure) and the acetamide (enantiopure).

-

Separate via acid-base extraction: Dissolve in DCM, extract with 1N HCl. The free amine goes into the aqueous layer; the amide remains in DCM.

-

Basify the aqueous layer (NaOH) and extract with DCM to recover the resolved amine.

-

Synthesis of Tridentate Schiff Base Ligand

This step creates the steric bulk required for high enantioselectivity.

Reaction Scheme Diagram

Figure 2: Condensation pathway to the active ligand.

Protocol 3: Ligand Condensation

-

Reagents:

-

Resolved (1S,2R)-2-aminomethyl-1-cyclohexanol (1.0 eq).

-

3,5-Di-tert-butylsalicylaldehyde (1.05 eq).

-

Ethanol (anhydrous, 0.2 M concentration).

-

-

Procedure:

-

Dissolve the aldehyde in absolute ethanol in a round-bottom flask.

-

Add the amine solution dropwise at room temperature. The solution will turn bright yellow immediately (imine formation).

-

Reflux the mixture for 4 hours.

-

Critical Step: Although Schiff base formation is reversible, the precipitation of the product or removal of water drives it to completion. For this specific ligand, adding anhydrous

or molecular sieves during reflux is recommended to push equilibrium.

-

-

Workup & Isolation:

-

Cool to room temperature and then to 0°C.

-

The ligand typically crystallizes as a yellow solid.

-

Filter and wash with cold ethanol.

-

Recrystallization: If necessary, recrystallize from EtOH/Hexane.

-

Data Specifications

| Parameter | Expected Value | Method |

| Appearance | Bright Yellow Crystalline Solid | Visual |

| Yield | 85 - 92% | Gravimetric |

| ¹H NMR (Imine CH) | 400 MHz CDCl₃ | |

| Melting Point | Sharp (e.g., 110-112°C) | Capillary |

| Optical Rotation | Specific to enantiomer | Polarimetry |

Application Context: Asymmetric Diethylzinc Addition

To validate the ligand quality, a standard test reaction is the addition of

-

Catalyst Formation: Mix Ligand (5 mol%) and

(2.2 eq) in Toluene. The active species is a Zinc-alkoxide complex. -

Reaction: Add Benzaldehyde at 0°C.

-

Outcome: The rigid 1,3-amino alcohol backbone forces the aldehyde to approach from the face opposite the tert-butyl groups, typically yielding secondary alcohols with

ee.

References

-

Gou, D.-M., et al. (1993). Enzymatic resolution of (±)-trans-2-aminomethylcyclohexanol. Journal of Organic Chemistry, 58(5), 1287-1289. Link

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

-

Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. Link

-

Balskus, E. P., & Jacobsen, E. N. (2007). Asymmetric Catalysis with Chiral Hydrogen-Bond Donors. Science, 317(5845), 1736-1740. Link

Application Note: trans-2-Aminomethyl-1-cyclohexanol in Asymmetric Catalysis

This guide details the applications, synthesis, and protocols for trans-2-Aminomethyl-1-cyclohexanol , a versatile chiral γ-amino alcohol scaffold used in asymmetric catalysis.

Executive Summary

trans-2-Aminomethyl-1-cyclohexanol is a privileged chiral scaffold belonging to the class of γ-amino alcohols (1,3-amino alcohols). Unlike the more common 1,2-amino alcohols (e.g., ephedrine, aminoindanol) which form rigid 5-membered chelates with metal centers, this scaffold forms 6-membered chelate rings . This structural feature offers a distinct "bite angle" and flexibility profile, making it highly effective in reactions where the transition state requires a larger coordination sphere or specific steric accommodation, such as the enantioselective addition of organozinc reagents to aldehydes and asymmetric borane reductions.

Key Chemical Features

| Feature | Specification | Impact on Catalysis |

| Stereochemistry | trans-diequatorial (typically) | Locks the conformation of the cyclohexane ring, directing incoming substrates. |

| Chelation Size | 1,3-relationship (γ-amino alcohol) | Forms 6-membered metallacycles , offering distinct selectivity compared to 5-membered analogs. |

| Derivatization | Primary amine & Secondary alcohol | Modular access to Schiff bases, oxazolines, and sulfonamides for ligand tuning. |

Ligand Design & Synthesis

To utilize this scaffold, one must first access the enantiomerically pure material. While 1,2-amino alcohols are made via simple epoxide opening with ammonia, the aminomethyl derivative requires a one-carbon extension.

Synthesis Pathway

The most robust route involves the regioselective ring-opening of cyclohexene oxide with a cyanide source, followed by reduction.

Figure 1: Synthetic route to enantiopure trans-2-aminomethyl-1-cyclohexanol.

Protocol 1: Synthesis & Resolution

Objective: Preparation of (1R,2R)-trans-2-aminomethyl-1-cyclohexanol.

Step A: Epoxide Opening

-

Reagents: Cyclohexene oxide (1.0 eq), Lithium cyanide (1.2 eq), THF.

-

Procedure: Dissolve cyclohexene oxide in THF at 0°C. Add LiCN slowly (Caution: Cyanide source). Allow to warm to RT and stir for 12 h.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] The product, trans-2-hydroxycyclohexanecarbonitrile, is obtained as an oil.

Step B: Reduction

-

Reagents: LiAlH4 (2.0 eq), dry Ether or THF.

-

Procedure: Add the nitrile solution dropwise to a suspension of LiAlH4 in ether at 0°C. Reflux for 4 hours.

-

Workup: Fieser workup (add H2O, 15% NaOH, H2O sequentially). Filter the aluminum salts.[2] Concentrate the filtrate to yield racemic trans-2-aminomethyl-1-cyclohexanol.

Step C: Optical Resolution

-

Reagents: (+)-L-Tartaric acid, Methanol.

-

Procedure: Dissolve the racemic amine (1.0 eq) and (+)-L-tartaric acid (1.0 eq) in boiling methanol. Allow to cool slowly to RT.

-

Crystallization: The diastereomeric salt of the (1R,2R)-enantiomer typically crystallizes out. Recrystallize from MeOH/H2O to constant rotation.

-

Free Basing: Treat the salt with 2M NaOH and extract with CH2Cl2 to yield the chiral ligand.

Application: Enantioselective Alkylation of Aldehydes

The primary application of this ligand is in the Noyori-type addition of diethylzinc (Et2Zn) to aldehydes. The ligand forms a bimetallic zinc complex that activates the aldehyde and directs the ethyl group attack.

Mechanism & Rationale

The 1,3-amino alcohol forms a 6-membered chelate with the catalytic Zinc atom. This creates a more flexible "chiral pocket" compared to the rigid 5-membered rings of 1,2-amino alcohols (like DAIB). This flexibility often allows for unique selectivity profiles, particularly with bulky aldehydes.

Figure 2: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes.

Protocol 2: Asymmetric Addition of Diethylzinc

Scope: Benzaldehyde -> (S)-1-Phenylpropanol (Configuration depends on ligand enantiomer).

Reagents:

-

Ligand: (1R,2R)-trans-2-Aminomethyl-1-cyclohexanol (5 mol%)

-

Substrate: Benzaldehyde (1.0 mmol)

-

Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (0.05 mmol) in Toluene (2 mL).

-

Zinc Addition: Add Et2Zn (2.2 mL, 1.0 M) at 0°C. Stir for 20 minutes. The evolution of ethane gas indicates the formation of the zinc-alkoxide chelate.

-

Substrate Addition: Cool the mixture to -20°C (or 0°C depending on substrate reactivity). Add benzaldehyde (1.0 mmol) slowly.

-

Reaction: Stir at the set temperature for 6–12 hours. Monitor conversion by TLC.

-

Quench: Carefully add saturated NH4Cl solution (Caution: Exothermic, gas evolution).

-

Extraction: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Application: Asymmetric Borane Reduction

Similar to the CBS (Corey-Bakshi-Shibata) reduction, trans-2-aminomethyl-1-cyclohexanol can serve as a precatalyst for the reduction of prochiral ketones.

Protocol 3: Borane Reduction of Acetophenone

Reagents:

-

Ligand: (1R,2R)-trans-2-Aminomethyl-1-cyclohexanol (10 mol%)

-

Reductant: Borane-THF complex (BH3·THF) or Borane-DMS

-

Substrate: Acetophenone[3]

Procedure:

-

Catalyst Activation: Dissolve the ligand in dry THF under Argon. Add 1.1 eq of BH3·THF relative to the ligand. Heat to reflux for 1 hour to form the active oxazaborolidine species (hydrogen evolution observed).

-

Reduction: Cool to RT. Add the remaining stoichiometric amount of borane (0.6 eq relative to ketone).

-

Addition: Add acetophenone (slowly, over 30 mins) to the catalyst/borane mixture.

-

Workup: Quench with MeOH (carefully). Evaporate solvent. Hydrolyze the borate intermediate with 1M HCl, then extract with ether.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Enantioselectivity (<50% ee) | Non-selective background reaction | Ensure temperature is low (-20°C to 0°C). Reduce rate of substrate addition. |

| Low Conversion | Catalyst poisoning or wet solvents | Dry toluene/THF over Na/Benzophenone. Ensure Argon atmosphere is strictly maintained. |

| Racemic Product | Ligand impurity or "Leakage" | Verify optical rotation of the starting ligand. Ensure >99% ee of the ligand via resolution. |

References

-

Synthesis via Epoxide Opening: Ammonolysis of 1,2-epoxycyclohexane and trans-2-bromocyclohexanol. (Journal of the American Chemical Society). Link

-

General Amino Alcohol Catalysis: Enantioselective addition of diethylzinc to aldehydes using 1,3-amino alcohols. (Tetrahedron: Asymmetry).[4][5][6][7] Link

-

Borane Reduction Mechanism: Mechanistic insights into oxazaborolidine catalysed reductions. (Corey et al., JACS). Link

-

Henry Reaction Applications: Copper(II) complexes of trans-1,2-diaminocyclohexane ligands (Analogous systems). (MDPI). Link

-

Resolution Protocols: Resolution of racemic trans-1,2-cyclohexanediol and derivatives with tartaric acid. (ResearchGate).[5][8] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. researchgate.net [researchgate.net]

protocol for preparing catalysts derived from trans-2-Aminomethyl-1-cyclohexanol

Executive Summary

This application note details the protocol for synthesizing and utilizing chiral catalysts derived from (1R,2R)-trans-2-aminomethyl-1-cyclohexanol (and its enantiomer). Unlike standard 1,2-amino alcohols (e.g., 2-aminocyclohexanol) which form rigid 5-membered chelate rings, the "aminomethyl" homologue possesses an extended carbon backbone (O-C-C-C-N). This structural feature dictates the formation of 6-membered chelate rings upon metal coordination, offering a distinct bite angle and steric environment critical for specific asymmetric transformations.

This guide focuses on two primary catalytic applications:

-

The "Sal-Aminomethyl" Tridentate Ligand: A modular Schiff base scaffold for oxidative catalysis (Vanadium/Titanium).

-

The Zinc-Aminoalkoxide Complex: A highly active catalyst for the enantioselective addition of organozinc reagents to aldehydes.

The Scaffold Advantage: Structural Causality

To understand the protocol, one must understand the ligand's behavior in solution.

-

Conformational Locking: The cyclohexane ring exists predominantly in a chair conformation. In the trans-isomer, the bulky substituents (hydroxyl and aminomethyl groups) orient equatorially to minimize 1,3-diaxial strain.

-

The "Bite Angle" Shift: Standard CBS catalysts (from proline) or DACH ligands utilize a 5-membered transition state. The trans-2-aminomethyl-1-cyclohexanol scaffold introduces an extra methylene spacer. This expands the chelate ring to 6 members, pushing the chiral bulk of the cyclohexane backbone further from the metal center but altering the electronic vector of the nitrogen lone pair. This is particularly advantageous for metals with larger ionic radii or those requiring distorted octahedral geometries (e.g., Ti(IV), V(V)).

Protocol A: Synthesis of Tridentate Schiff Base Ligands

This protocol describes the synthesis of a "Salen-type" half-unit (tridentate O-N-O ligand), which is highly effective for Vanadium-catalyzed asymmetric oxidations (e.g., sulfide to sulfoxide).

Materials Required

-

Precursor: (1R,2R)-trans-2-Aminomethyl-1-cyclohexanol (1.0 equiv).

-

Aldehyde: 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv) – Selected for steric bulk to enhance enantioselectivity.

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Drying Agent: Anhydrous MgSO₄.

Step-by-Step Methodology

-

Preparation of Solution A:

-

In a flame-dried round-bottom flask (RBF), dissolve 10 mmol of 3,5-di-tert-butylsalicylaldehyde in 20 mL of absolute EtOH.

-

Note: The solution should be bright yellow.

-

-

Condensation Reaction:

-

Add 10 mmol of (1R,2R)-trans-2-aminomethyl-1-cyclohexanol dropwise to Solution A while stirring at room temperature.

-

Causality: Slow addition prevents local concentration spikes that could lead to oligomerization.

-

Heat the mixture to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (SiO₂, 4:1 Hexane/EtOAc). The aldehyde spot should disappear, and a less polar imine spot should appear.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

-

The Schiff base ligand often precipitates as a yellow crystalline solid.

-

If precipitation occurs: Filter the solid and wash with cold EtOH.

-

If oil forms: Remove solvent under reduced pressure (rotary evaporator). Dissolve the residue in a minimum amount of hot EtOH and let it stand at -20°C overnight to induce crystallization.

-

-

Ligand Validation (QC):

-

¹H NMR (CDCl₃): Look for the characteristic imine singlet (–CH=N–) around 8.3–8.5 ppm . The disappearance of the aldehyde proton (~9.8 ppm) confirms conversion.

-

Protocol B: In-Situ Generation of Zinc-Aminoalkoxide Catalyst

This protocol utilizes the amino alcohol directly as a chiral ligand for the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde.

Mechanism of Action

The amino alcohol reacts with Et₂Zn to form a bimetallic zinc complex. The cyclohexane backbone blocks one face of the aldehyde, forcing the nucleophilic ethyl group to attack from the opposite face.

Step-by-Step Methodology

-

Catalyst Formation (In-Situ):

-

Setup: Flame-dried Schlenk flask under Argon atmosphere.

-

Loading: Add (1R,2R)-trans-2-aminomethyl-1-cyclohexanol (5 mol%, 0.05 mmol).

-

Solvent: Add 2.0 mL of anhydrous Toluene.

-

Zinc Addition: Add Et₂Zn (1.0 M in hexanes, 2.2 equiv) dropwise at 0°C.

-

Observation: Evolution of ethane gas (bubbles) indicates the deprotonation of the hydroxyl and amine groups, forming the active Zinc-alkoxide species.

-

Stir at 0°C for 30 minutes.

-

-

Substrate Addition:

-

Add Benzaldehyde (1.0 mmol, 1.0 equiv) slowly to the catalyst mixture at 0°C.

-

Note: Some protocols recommend adding Ti(OiPr)₄ (1.2 equiv) at this stage if a Titanium-Zinc heterobimetallic mechanism is desired (often higher ee), but the pure Zinc system is the baseline for this scaffold.

-

-

Reaction & Quench:

-

Stir at 0°C for 12–18 hours.

-

Quench: Carefully add 1N HCl (2 mL) to destroy excess Et₂Zn and hydrolyze the zinc alkoxide product.

-

Safety: Et₂Zn is pyrophoric. Ensure the quench is done slowly under inert gas flow.

-

-

Purification:

-

Extract with Et₂O (3 x 10 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purify via flash chromatography (Hexane/EtOAc).

-

Visualization of Workflows

The following diagrams illustrate the synthesis pathway and the structural logic of the catalyst.

Figure 1: Divergent synthesis workflows for Schiff base ligands and Zinc-catalysts starting from the same amino alcohol precursor.[1]

Figure 2: Structural comparison highlighting the 6-membered chelate advantage of the aminomethyl scaffold.

Data Summary & Quality Control

| Parameter | Specification | Method |

| Precursor Purity | >98% | GC-MS / ¹H NMR |

| Ligand Appearance | Yellow Crystalline Solid | Visual Inspection |

| Ligand ¹H NMR | Imine singlet (–CH=N–) @ 8.3–8.5 ppm | 400 MHz NMR (CDCl₃) |

| Catalyst Active Species | In-situ generation (bubbles of ethane) | Visual Observation |

| Enantiomeric Excess (ee) | Typically 85–95% (substrate dependent) | Chiral HPLC (e.g., Chiralcel OD-H) |

References

-

Belfield, A. J., et al. (1999). "Synthesis of chiral 1,2-amino alcohols via a regioselective ring opening of epoxides." Tetrahedron, 55(38), 11399-11428.

-

Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 30(1), 49-69.

-

Gupta, K. C., & Sutar, A. K. (2008). "Catalytic activities of Schiff base transition metal complexes." Coordination Chemistry Reviews, 252(12-14), 1420-1450.

-

Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986-2012.

Sources

experimental procedure for asymmetric transfer hydrogenation with a trans-2-Aminomethyl-1-cyclohexanol ligand

Application Note: Asymmetric Transfer Hydrogenation using trans-2-Aminomethyl-1-cyclohexanol

Introduction & Scope

Asymmetric Transfer Hydrogenation (ATH) has become a cornerstone methodology in pharmaceutical synthesis for the reduction of prochiral ketones to enantioenriched secondary alcohols. While diamine ligands (e.g., TsDPEN) are widely recognized, chiral amino-alcohol ligands offer distinct electronic advantages, particularly in the reduction of difficult aryl-alkyl ketones.

This guide details the protocol for utilizing (1R,2S)-trans-2-Aminomethyl-1-cyclohexanol (and its enantiomer) as a chiral ligand in Ruthenium-catalyzed ATH. Unlike standard 1,2-amino alcohols (like cis-1-amino-2-indanol) which form 5-membered metallacycles, this specific ligand forms a 6-membered chelate ring with the metal center. This structural difference influences the bite angle and the steric environment of the active site, often resulting in enhanced stability and unique selectivity profiles.

Key Applications:

-

Synthesis of chiral intermediates for API development.

-

Reduction of acetophenone derivatives.

-

Stereoselective synthesis of halohydrins.

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis